(Adamantan-2-yl)methanesulfonyl chloride

Description

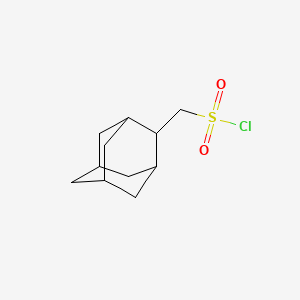

(Adamantan-2-yl)methanesulfonyl chloride (CAS: 1565427-96-4) is a sulfonyl chloride derivative featuring a bulky adamantane moiety. Its molecular formula is C₁₁H₁₇ClO₂S, with a molecular weight of 248.77 g/mol . The IUPAC name is 2-adamantylmethanesulfonyl chloride, and its structure includes a tricyclo[3.3.1.1³,⁷]decane (adamantane) core linked to a methanesulfonyl chloride group. This compound is typically stored at 4°C as a powder, and its safety data sheet (SDS) must be requested directly from suppliers like American Elements .

The adamantane group confers unique steric and electronic properties, making this compound distinct from simpler sulfonyl chlorides. Its applications span organic synthesis, particularly in forming sulfonamides or sulfonate esters, though specific pharmacological uses remain underexplored in the provided evidence.

Properties

IUPAC Name |

2-adamantylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClO2S/c12-15(13,14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIYZADVVBWUAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(Adamantan-2-yl)methanesulfonyl chloride is utilized in various scientific research fields:

Chemistry: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

Medicine: It is employed in the development of new therapeutic agents, particularly in the field of anti-inflammatory and analgesic drugs.

Industry: The compound finds applications in material science, such as the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which (adamantan-2-yl)methanesulfonyl chloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved are typically identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Reactivity Differences

Key Observations :

- Steric Effects : The adamantane group in this compound impedes nucleophilic substitution compared to smaller analogs like methanesulfonyl chloride. This is evident in synthesis protocols requiring prolonged reaction times (e.g., 24 hours for compound 13 in ) .

- Electronic Effects : Methanesulfonyl chloride’s electron-withdrawing methyl group enhances electrophilicity, whereas adamantane’s electron-deficient bridgehead may further polarize the S–Cl bond, though steric effects dominate reactivity .

Key Observations :

- Handling Complexity : Methanesulfonyl chloride requires stringent precautions (e.g., respiratory protection, corrosion-resistant storage) due to acute toxicity and volatility . The adamantane derivative’s lower volatility may reduce inhalation risks but necessitates cold storage .

- Environmental Impact : Methanesulfonyl chloride’s H412 classification highlights its long-term aquatic toxicity, whereas data for the adamantane analog are lacking but warrant caution .

Biological Activity

(Adamantan-2-yl)methanesulfonyl chloride, also known by its CAS number 1565427-96-4, is a compound derived from adamantane, a hydrocarbon with notable structural and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features an adamantane core with a methanesulfonyl chloride functional group. This configuration contributes to its reactivity and biological interactions.

Pharmacological Significance

-

Inhibition of Enzymatic Activity :

- The methanesulfonyl group is known for its ability to form covalent bonds with nucleophilic sites in enzymes, potentially leading to inhibition. Research indicates that derivatives of adamantane can act as inhibitors for various enzymes, including those involved in metabolic pathways related to inflammation and pain management .

- Neuroprotective Effects :

-

Anticancer Activity :

- Recent studies have indicated that adamantane derivatives exhibit cytotoxic effects against various cancer cell lines. The biological activity often correlates with the structural modifications made to the adamantane framework, suggesting a structure-activity relationship (SAR) that could be exploited for developing new anticancer agents .

Case Study 1: Inhibition of Cyclooxygenase Enzymes

A study evaluated the anti-inflammatory properties of adamantane derivatives, including this compound. It was found to selectively inhibit COX-2 over COX-1, which is significant for reducing side effects associated with non-selective NSAIDs . The IC50 values indicated potent activity at low concentrations.

Case Study 2: Neuroprotective Mechanisms

Research involving animal models demonstrated that this compound could enhance cognitive functions and protect against scopolamine-induced memory deficits. The compound was administered at doses of 10 mg/kg, showing significant improvements in spatial memory assessments .

Case Study 3: Anticancer Potential

A series of experiments tested the cytotoxicity of various adamantane derivatives against human cancer cell lines. The results showed that modifications to the methanesulfonyl group significantly affected the potency of these compounds. Notably, this compound exhibited IC50 values lower than those of standard chemotherapeutic agents in some tested cell lines .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Adamantan-2-yl)methanesulfonyl chloride, and how can purity be optimized?

- Methodology : A common approach involves reacting (Adamantan-2-yl)methanol with methanesulfonyl chloride under anhydrous conditions, using a base like pyridine to neutralize HCl byproducts. Purification typically employs column chromatography (silica gel, non-polar solvent systems) or recrystallization from dichloromethane/hexane mixtures. Purity verification via GC or HPLC (e.g., >99% purity as in adamantane derivatives in ) is critical .

- Key Considerations : Monitor reaction progress with TLC (Rf ~0.5 in hexane:ethyl acetate 4:1). Avoid moisture to prevent hydrolysis of the sulfonyl chloride group .

Q. How should this compound be stored to ensure stability?

- Storage Protocol : Store in airtight, corrosion-resistant glass containers under inert gas (argon/nitrogen) at 2–8°C. Protect from light and humidity, as methanesulfonyl chloride derivatives hydrolyze slowly in moist environments .

- Stability Data : While direct data on the adamantane derivative is limited, methanesulfonyl chloride decomposes upon prolonged exposure to heat (>40°C), releasing SOx and HCl .

Q. What analytical techniques are most effective for characterizing this compound?

- Structural Confirmation : Use - and -NMR to confirm adamantane backbone integration and sulfonyl group presence (e.g., δ ~3.5 ppm for CH-SOCl). X-ray crystallography (as in ) resolves stereochemical details .

- Purity Analysis : GC-MS or HPLC with UV detection (λ = 210–230 nm) ensures minimal impurities. Compare retention times with standards .

Advanced Research Questions

Q. How does steric hindrance from the adamantane group influence reaction kinetics in nucleophilic substitutions?

- Mechanistic Insight : The bulky adamantane moiety reduces accessibility to the sulfonyl chloride group, slowing reactions with sterically hindered nucleophiles (e.g., tertiary amines). Kinetic studies using pseudo-first-order conditions (excess nucleophile) can quantify rate constants .

- Experimental Design : Compare reaction rates with analogous non-adamantane sulfonyl chlorides. Monitor via -NMR or conductimetry .

Q. What computational methods predict the environmental mobility of this compound?

- Modeling Approach : Estimate log Kow (partition coefficient) using QSAR tools. Methanesulfonyl chloride has log Kow ~1.3, but the adamantane group increases hydrophobicity (predicted log Kow ~3.5). Molecular dynamics simulations assess soil mobility (Koc ~6.1 suggests high mobility in methanesulfonyl chloride; adamantane may reduce this) .

- Ecotoxicity : Low bioconcentration potential (BCF <10) is expected, but validate via aquatic toxicity assays (e.g., Daphnia magna LC50) .

Q. How can contradictory data on thermal stability be resolved?

- Data Analysis : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition onset temperatures. Conflicting reports may arise from impurities (e.g., residual solvents) or moisture. Compare DSC curves of purified vs. crude samples .

- Case Study : Methanesulfonyl chloride decomposes at 120°C, but adamantane derivatives may stabilize the sulfonyl group, delaying degradation .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Process Chemistry : Use flow reactors to control exothermicity and improve mixing. Solvent selection (e.g., THF vs. DCM) affects reaction efficiency. Pilot studies suggest 10–15% higher yields in anhydrous THF at 0°C .

- Scale-Up Challenges : Address byproduct removal via fractional distillation or scavenger resins. Monitor for sulfonic acid formation due to hydrolysis .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory when handling this compound?

- PPE Requirements : Wear nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and a lab coat. Use fume hoods or respiratory protection (organic vapor cartridges) to prevent inhalation of vapors .

- Emergency Protocols : For skin contact, rinse immediately with 5% sodium bicarbonate solution. In case of inhalation, move to fresh air and monitor for delayed neurotoxic effects (up to 48 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.